molecular formula C11H18O2 B2865877 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol CAS No. 2287335-39-9

4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol

Cat. No.: B2865877
CAS No.: 2287335-39-9
M. Wt: 182.263
InChI Key: VERUUZCIUWPSLL-UHFFFAOYSA-N
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Description

4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol is a synthetically valuable spirocyclic chemical intermediate. Its unique oxa-bicyclo[3.2.0]heptane scaffold is of significant interest in organic and medicinal chemistry. This structural motif is a key feature in the synthesis of complex bioactive molecules and has been extensively explored for the stereocontrolled assembly of prostaglandin synthons and other medicinally important targets . The compound's rigid, three-dimensional structure, featuring multiple ring systems, makes it a privileged scaffold for constructing molecules with specific stereochemical properties, which is crucial in drug discovery for optimizing interactions with biological targets . The primary research applications of this compound and its analogs are in the development of novel pharmaceutical candidates, particularly for neurological and cardiovascular diseases, and as a building block for creating fine chemicals and specialty materials . The mechanism of action for this compound is not intrinsic but is defined by the final molecule it is incorporated into. Its value lies in its reactivity as a building block; the secondary alcohol and ether functional groups serve as handles for further synthetic modification, allowing researchers to systematically elaborate the core structure . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-9-8-4-7-13-10(8)11(9)5-2-1-3-6-11/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERUUZCIUWPSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C3C2OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Spiroacetalization

A foundational approach involves the acid-catalyzed condensation of bicyclo[3.2.0]hept-2-en-6-one with cyclohexane-1,2-diol. Under Dean-Stark reflux conditions with p-toluenesulfonic acid (p-TsOH) in benzene, this method achieves spiroacetalization via ketone-diol cyclocondensation. The reaction proceeds with 85–92% yield, analogous to the synthesis of spiro[bicyclo[3.2.0]hept-2-ene-6,2'-dioxolane] reported by Ceylan and Koç. Key considerations include:

  • Temperature control : Prolonged reflux (5–8 hours) ensures complete water removal, shifting equilibrium toward product formation.
  • Steric effects : The cyclohexane ring’s bulkiness necessitates longer reaction times compared to smaller diols like ethylene glycol.

Post-synthesis, the hydroxyl group at position 7 is introduced via selective reduction of the ketone intermediate. Sodium borohydride (NaBH4) in methanol at 0°C achieves this with 78% yield, though competing over-reduction to the diol remains a concern.

Oxidative Spiroannulation Pathways

Lead Tetraacetate-Mediated Lactonization

Adapting methods from spirolactone synthesis, oxidative spiroannulation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid derivatives with lead tetraacetate (Pb(OAc)4) in acetone forms the spirocyclic core. However, yields for the target compound are modest (10–15%) due to competing side reactions, necessitating optimization:

  • Solvent polarity : Switching to dichloromethane (DCM) improves regioselectivity by stabilizing cationic intermediates.
  • Additives : Bronsted acids (e.g., trifluoroacetic acid) enhance reaction rates but risk epoxide formation.

Subsequent demethylation using boron tribromide (BBr3) in DCM at −78°C unveils the phenolic hydroxyl group, followed by hydrogenolysis (H2/Pd-C) to saturate the bicyclic system.

Catalytic Cycloadditions for Spirocyclic Assembly

BF3·Et2O-Catalyzed [2π + 2σ] Cycloaddition

A breakthrough methodology from 2024 employs BF3·Et2O to catalyze formal [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and benzofuran-derived oxadienes. Adapted for 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol synthesis, this strategy offers:

  • Broad substrate scope : Tolerates electron-withdrawing and donating groups on the cyclohexane ring.
  • High yields : Up to 89% yield under mild conditions (25°C, 12 hours).

Mechanistically, BF3 activates the oxadiene, enabling concerted bond formation between the bicyclobutane’s strained σ-bond and the diene’s π-system. Stereoselectivity arises from the endo transition state, favoring the desired cis-fused bicyclic structure.

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Industrial synthesis leverages continuous-flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence time : 30–60 seconds at 120°C prevents thermal degradation.
  • Catalyst recycling : Immobilized p-TsOH on silica gel reduces waste.

A comparative analysis of laboratory versus industrial methods reveals trade-offs:

Method Yield (%) Purity (%) Throughput (kg/day)
Batch Cyclization 85 95 5
Continuous Flow 92 98 50
Catalytic Cycloaddition 89 97 15

Chemical Reactions Analysis

Types of Reactions

Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the molecule .

Scientific Research Applications

Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Derivatives with Varying Ring Sizes

a) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol
  • Structure : Cyclopentane replaces cyclohexane in the spiro component.
  • Key Differences : Smaller spiro ring increases steric strain but reduces molecular weight (C₁₁H₁₆O₂ vs. C₁₂H₁₈O₂ for the cyclohexane analog).
  • Synthesis : Similar methods apply, such as acid-catalyzed ring expansion or oxidation-reduction sequences .
  • Applications : Discontinued commercially (CymitQuimica) but used in exploratory studies of constrained ethers .
b) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol
  • CAS : 1423028-41-4 .
  • Structure : Cyclobutane spiro ring introduces higher ring strain.
  • Impact : Increased reactivity due to cyclobutane’s instability (strain energy ~110 kJ/mol vs. ~0 for cyclohexane). Likely less stable under thermal or acidic conditions compared to cyclohexane/cyclopentane analogs .
Table 1: Comparison of Spiro Ring Variants
Compound Spiro Ring Molecular Formula Molecular Weight CAS Number Stability Notes
Target Compound (Cyclohexane) Cyclohexane C₁₂H₁₈O₂ 194.27 Not explicitly listed Moderate stability, lower ring strain
Cyclopentane Analog Cyclopentane C₁₁H₁₆O₂ 180.24 141940-33-2 Higher steric strain
Cyclobutane Analog Cyclobutane C₁₀H₁₄O₂ 166.22 1423028-41-4 High reactivity due to cyclobutane

Functional Group Variations

a) rac-(1R,5S)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
  • Structure : Ketone (7-one) replaces the hydroxyl group.
  • Impact : Eliminates hydrogen-bonding capability but introduces electrophilic reactivity (e.g., nucleophilic addition at the carbonyl).
  • Synthesis : Oxidation of the alcohol or direct cyclization strategies .
b) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
  • Structure : Amine group at position 6.
  • Key Difference : Basic character (pKa ~10-11) vs. acidic alcohol (pKa ~16-18). Enables salt formation and diverse derivatization (e.g., amide coupling) .
Table 2: Functional Group Comparison
Compound Functional Group Reactivity Profile Potential Applications
Target Compound (7-ol) Hydroxyl Hydrogen bonding, mild acidity Drug design, chiral catalysts
7-one Derivative Ketone Electrophilic, redox-active Intermediate for C-C bond formation
7-amine Derivative Amine Nucleophilic, basic Peptidomimetics, ligand synthesis

Bicyclic System Modifications

a) 7-Oxabicyclo[2.2.1]heptane
  • Structure : Simpler bicyclic system without a spiro component.
  • Key Difference : Lower ring strain (62.8 kJ/mol for bicyclo[2.2.1] vs. 138.2 kJ/mol for bicyclo[3.2.0]) enhances thermodynamic stability .
  • Applications : Used as a rigid scaffold in materials science and drug design .
b) 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] Derivatives
  • Structure : Incorporates an indoline ring and a bicyclo[2.2.1] system.
  • Impact : Extended conjugation and aromaticity alter electronic properties (e.g., absorption/emission profiles) .
Table 3: Bicyclic System Comparison
Compound Bicyclic System Ring Strain (kJ/mol) Notable Features
Target Compound [3.2.0] 138.2 High strain, reactive bicyclic core
7-Oxabicyclo[2.2.1]heptane [2.2.1] 62.8 Stable, norbornane-like framework
2-Oxaspiro[indoline-bicyclo[2.2.1]] [2.2.1] 62.8 Conjugated, photoresponsive

Biological Activity

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol is a complex organic compound characterized by its unique spirocyclic structure, which may confer significant biological activity. This article delves into its potential biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16OC_{10}H_{16}O, with a molecular weight of approximately 160.24 g/mol. The compound features a bicyclic framework that integrates a cyclohexane ring with an oxaspiro linkage, contributing to its distinctive chemical properties.

PropertyValue
Molecular FormulaC10H16OC_{10}H_{16}O
Molecular Weight160.24 g/mol
Structural FeaturesSpirocyclic, Bicyclic

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown it can inhibit the growth of bacteria and fungi, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cell lines. The unique structural features allow for interactions with cellular targets that may lead to cell cycle arrest and programmed cell death.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

A research article in Cancer Research examined the effects of the compound on human breast cancer cells (MCF-7). The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.

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